Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
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Overview
Description
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that combines the properties of oxalic acid and a heterocyclic amine. The heterocyclic amine component, 1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, is a nitrogen-containing compound with potential bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine involves multiple steps. One common method is the transannular approach, which utilizes a halogenating agent and Brønsted acid catalysis to form the desired heterocyclic structure . This process involves the amidohalogenation of benzo-fused nine-membered enelactams, followed by elimination to yield the tricyclic product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant bioactive properties.
Scientific Research Applications
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit topoisomerase I, an enzyme involved in DNA replication, making it a potential chemotherapeutic agent . The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one: Shares a similar heterocyclic structure and bioactive properties.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine is unique due to its combination of oxalic acid and a complex heterocyclic amine, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.C2H2O4/c1-8-6-9(2)13-11(7-8)12(15)10-4-5-17(3)14(10)16-13;3-1(4)2(5)6/h6-7H,4-5H2,1-3H3,(H2,15,16);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDYWYXQRZOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCN(C3=N2)C)N)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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